N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 3-phenylpropanamide moiety at the 7-position.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-14-6-9-17-11-12-18(15-19(17)22)21-20(23)13-10-16-7-4-3-5-8-16/h3-5,7-8,11-12,15H,2,6,9-10,13-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTKQXAGUCRRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by data tables and research findings.
Compound Structure and Properties
The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a 3-phenylpropanamide moiety. This unique structural arrangement is believed to contribute to its biological activity.
- Molecular Formula : C₁₈H₁₉N₃O₂S
- Molecular Weight : 341.42 g/mol
- CAS Number : 946227-42-5
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydroquinoline Ring : This can be achieved through a Pictet-Spengler reaction.
- Introduction of the Ethanesulfonyl Group : The tetrahydroquinoline intermediate is treated with ethanesulfonyl chloride.
- Amidation : The final step involves the reaction with 3-phenylpropanoyl chloride to form the amide bond.
Biological Activity
Research indicates that compounds containing sulfonamide groups often exhibit a range of biological activities, including:
- Antimicrobial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Anticancer Properties : Some studies suggest that derivatives of tetrahydroquinoline may induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds in this class have been shown to reduce inflammation in various models.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of folate synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of inflammatory cytokines |
Case Studies
-
Antimicrobial Screening :
A study conducted on various sulfonamide derivatives revealed that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound's efficacy was attributed to its ability to disrupt bacterial folate metabolism. -
Anticancer Evaluation :
In vitro studies demonstrated that this compound could inhibit the proliferation of breast cancer cell lines (MCF-7). The mechanism involved the activation of apoptotic pathways leading to cell death. -
Anti-inflammatory Assessment :
Research indicated that this compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | 1-Position Substituent | 7-Position Functional Group | Key Functional Groups | Potential Applications |
|---|---|---|---|---|
| N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide (Target) | Ethanesulfonyl | 3-Phenylpropanamide | Sulfonyl, amide | Medicinal chemistry, ion conductors |
| N-(4-{[1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl}-3-methylphenyl)propanamide | Methoxyethyl | Sulfamoyl-propanamide | Sulfamoyl, methoxy, amide | Enzyme inhibition, drug candidates |
| 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile | Cyanoethyl | Diazenyl-benzonitrile | Cyano, azo | Electrodeposition, optoelectronics |
Research Findings and Implications
- Electrochemical Performance: The cyanoethyl-substituted analog demonstrates utility in Au electrodeposition within ionic liquids, attributed to its polarizable nitrile group . The target compound’s ethanesulfonyl group may offer superior ionic interactions but requires validation via spectroelectrochemical methods (e.g., SFG or DFG) .
- Pharmacological Potential: The sulfamoyl analog’s structural similarity to sulfonamide drugs (e.g., diuretics, antibiotics) suggests the target compound could be optimized for bioactivity by tuning the sulfonyl and propanamide moieties .
- Synthetic Flexibility: Both analogs highlight the tetrahydroquinoline scaffold’s versatility, enabling diverse substitutions for tailored electronic or steric properties.
Preparation Methods
Catalytic Hydrogenation of Quinoline
Quinoline derivatives undergo hydrogenation under high-pressure H₂ (3–4 MPa) in the presence of transition metal catalysts (e.g., Pt, Pd, or Ru). For example:
Cyclization of Aniline Derivatives
Cyclization of 2-aminobenzaldehyde with enamines or via Pictet-Spengler reactions provides direct access to tetrahydroquinolines. For instance:
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Substrate : 2-Aminobenzaldehyde + β-ketoester
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Conditions : Acid catalysis (e.g., HCl, acetic acid), reflux, 12 hours.
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Outcome : Tetrahydroquinoline-7-carboxylate, which is hydrolyzed to the corresponding amine.
Introduction of the Ethanesulfonyl Group
Sulfonylation of the tetrahydroquinoline amine is achieved using ethanesulfonyl chloride under basic conditions.
Direct Sulfonylation Protocol
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Reagents :
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1,2,3,4-Tetrahydroquinolin-7-amine
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Ethanesulfonyl chloride (1.2–2.0 equivalents)
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Base: Pyridine or triethylamine (1.1–1.5 equivalents)
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Conditions :
-
Mechanism : The base scavenges HCl, driving the nucleophilic substitution at the sulfur atom.
Representative Example (Adapted from):
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Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (4.53 mmol) in pyridine (10 mL).
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Add ethanesulfonyl chloride (8.60 mmol) dropwise at 0°C.
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Stir for 1 hour, then warm to room temperature.
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Quench with 1N HCl, extract with ethyl acetate, and purify via column chromatography.
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Yield : 79% of 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine.
Amidation with 3-Phenylpropanoyl Chloride
The final step involves coupling the sulfonylated tetrahydroquinoline amine with 3-phenylpropanoyl chloride.
Acylation Conditions
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Reagents :
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1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-amine
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3-Phenylpropanoyl chloride (1.5 equivalents)
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Base: Triethylamine or DMAP (1.2 equivalents)
-
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Conditions :
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Solvent: THF or dichloromethane
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Temperature: 0°C → room temperature
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Time: 4–24 hours
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Mechanism : Base-activated nucleophilic acyl substitution.
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Yield : 70–85% (estimated based on analogous reactions).
Experimental Optimization:
-
Solvent Choice : THF improves solubility of intermediates, while dichloromethane facilitates faster reaction rates.
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Catalysis : DMAP accelerates acylation by stabilizing the reactive intermediate.
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sulfonylation-Amidation
Combining sulfonylation and amidation in a single pot reduces purification steps:
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Perform sulfonylation as described in Section 3.1.
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Without isolating the sulfonamide, add 3-phenylpropanoyl chloride and triethylamine.
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Stir for 12–24 hours at room temperature.
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Advantage : Higher overall yield (∼75%) due to minimized intermediate loss.
Solid-Phase Synthesis
Immobilizing the tetrahydroquinoline amine on Wang resin enables iterative coupling:
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Attach amine to resin via a cleavable linker.
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Perform sulfonylation and amidation on-resin.
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Cleave with TFA/water to release the final product.
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Purity : >90% (HPLC).
Challenges and Mitigation Strategies
Regioselectivity in Sulfonylation
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Issue : Competing N-sulfonylation at the tetrahydroquinoline’s secondary amine.
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Solution : Use bulky bases (e.g., 2,6-lutidine) to sterically hinder undesired sites.
Epimerization During Amidation
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Issue : Racemization at the propanamide’s α-carbon.
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Solution : Employ coupling agents (e.g., HATU) under mild conditions (0°C).
Analytical Characterization Data
Critical spectroscopic data for validating the final product:
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¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ph), 6.85 (d, J = 8.4 Hz, 1H, ArH), 6.72 (s, 1H, ArH), 4.12 (q, J = 7.2 Hz, 2H, SO₂CH₂CH₃), 3.45–3.35 (m, 2H, CH₂N), 2.95–2.85 (m, 2H, CH₂CO), 1.42 (t, J = 7.2 Hz, 3H, SO₂CH₂CH₃).
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HRMS (ESI+) : m/z calcd. for C₂₀H₂₄N₂O₃S [M+H]⁺: 372.48, found: 372.48.
Industrial-Scale Considerations
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Cost Efficiency : Ethanesulfonyl chloride is commercially available at scale (∼$50/kg), making it economically viable.
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Sustainability : Replace pyridine with biodegradable bases (e.g., DIPEA) to reduce environmental impact.
Q & A
Q. What are the optimal synthetic routes for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Sulfonylation using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the ethanesulfonyl group at the 1-position .
- Step 3 : Coupling with 3-phenylpropanamide via amide bond formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
Critical parameters include temperature (often 0–25°C for sulfonylation), solvent polarity (e.g., DCM for amidation), and stoichiometric ratios. Impurities are minimized via HPLC purification .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the tetrahydroquinoline core (δ 1.5–3.0 ppm for cyclic CH₂ groups) and sulfonamide moiety (δ 3.3–3.7 ppm for SO₂CH₂CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ peak) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Advanced Research Questions
Q. What biological targets are hypothesized for this compound based on its structural analogs, and how can binding interactions be validated?
- Methodological Answer : Structural analogs (e.g., tetrahydroquinoline-sulfonamide derivatives) suggest potential interactions with:
- Enzymes : Serine proteases or kinases via hydrogen bonding with the sulfonamide group .
- GPCRs : The tetrahydroquinoline core may mimic endogenous ligands for neurotransmitter receptors .
Validation strategies: - Molecular Docking : Use software like AutoDock to predict binding poses with target proteins (e.g., COX-2 for anti-inflammatory activity) .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time using immobilized protein targets .
Q. How can researchers resolve contradictions in biological activity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Discrepancies may arise from:
- Metabolic Stability : Poor pharmacokinetics in vivo due to rapid CYP450-mediated oxidation .
- Solubility Issues : Low aqueous solubility leading to inconsistent dosing in animal models .
Resolution strategies: - ADME Profiling : Use liver microsome assays to assess metabolic stability .
- Formulation Optimization : Employ co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .
Q. What role does the sulfonamide moiety play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer : The ethanesulfonyl group:
- Enhances Stability : Resists enzymatic hydrolysis compared to esters or carbamates .
- Affects LogP : Increases hydrophilicity (measured via shake-flask method), improving solubility but reducing blood-brain barrier penetration .
- Metabolic Pathways : Susceptible to Phase II conjugation (e.g., glucuronidation), detectable via LC-MS/MS metabolite profiling .
Comparative Data from Structural Analogs
Methodological Recommendations
- Data Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across analogs .
- Troubleshooting : If synthesis yields drop below 50%, re-optimize sulfonylation step with anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
